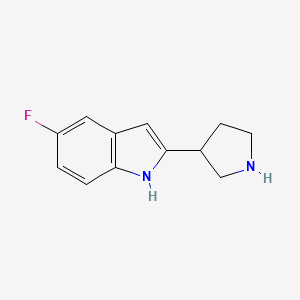

5-Fluoro-2-(pyrrolidin-3-YL)-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13FN2 |

|---|---|

Molecular Weight |

204.24 g/mol |

IUPAC Name |

5-fluoro-2-pyrrolidin-3-yl-1H-indole |

InChI |

InChI=1S/C12H13FN2/c13-10-1-2-11-9(5-10)6-12(15-11)8-3-4-14-7-8/h1-2,5-6,8,14-15H,3-4,7H2 |

InChI Key |

VCWHQKKPAQJUJW-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1C2=CC3=C(N2)C=CC(=C3)F |

Origin of Product |

United States |

Foundational & Exploratory

Solubility profile of 5-Fluoro-2-(pyrrolidin-3-YL)-1H-indole in organic solvents

Technical Guide: Solubility Profiling & Physicochemical Characterization of 5-Fluoro-2-(pyrrolidin-3-yl)-1H-indole

Executive Summary & Application Scope

5-Fluoro-2-(pyrrolidin-3-yl)-1H-indole represents a specialized scaffold in medicinal chemistry, often utilized in the development of serotonin receptor ligands (specifically 5-HT

This guide provides a technical framework for determining the solubility profile of this compound. Unlike simple lipophilic drugs, this molecule exhibits amphiphilic, pH-dependent solubility due to the basic secondary amine on the pyrrolidine ring (

Key Takeaway: The solubility of this compound is not a static number; it is a dynamic equilibrium heavily influenced by the protonation state of the pyrrolidine nitrogen.[2] Researchers must distinguish between the Free Base (lipophilic, organic-soluble) and the Salt Forms (hydrophilic, water-soluble).[1][2]

Structural Analysis & Predicted Solubility Behavior

To optimize solvent selection, we must first deconstruct the molecule into its functional "solubilityophores."[2][3]

| Structural Fragment | Physicochemical Impact | Solubility Implication |

| Indole Core | Aromatic, Planar, Lipophilic | Drives solubility in organic solvents (DMSO, DCM, MeOH).[1][3] Limits aqueous solubility. |

| 5-Fluoro Substitution | Electron-withdrawing, Lipophilic | Slightly reduces aqueous solubility compared to non-fluorinated indole.[1] Increases metabolic stability.[2][4] |

| Pyrrolidine (3-yl) | Secondary Amine, Basic, | The "Switch": [1][3]• Neutral (pH > 10): Soluble in organics.[1][2]• Cationic (pH < 8): Soluble in water/buffers. |

| 2-Position Linkage | Linearity | Increases molecular symmetry compared to 3-isomers, potentially increasing Crystal Lattice Energy (melting point), making dissolution thermodynamically harder.[1] |

Predicted Solubility Profile (Free Base Form)

Estimates based on fragment contribution theory (cLogP ~1.8 - 2.2).

| Solvent Class | Representative Solvents | Predicted Solubility | Usage Notes |

| Polar Aprotic | DMSO, DMF | High (>50 mg/mL) | Ideal for stock solutions (10-20 mM).[1] |

| Polar Protic | Methanol, Ethanol | Good (10–30 mg/mL) | Good for transfers; avoid for long-term storage if ester impurities are present.[1] |

| Chlorinated | DCM, Chloroform | Moderate-High | Excellent for extraction/purification of the free base.[1][2] |

| Ethers | THF, Dioxane | Moderate | Useful for reactions; less ideal for biological stocks.[1][2][3] |

| Aqueous | Water, PBS (pH 7.4) | Low (<0.1 mg/mL) | Requires acidification or co-solvents (cyclodextrins) for aqueous formulation.[1][2][3] |

| Hydrocarbons | Hexane, Heptane | Insoluble | Use as an anti-solvent for precipitation.[1][2][3] |

Experimental Protocol: Thermodynamic Solubility Determination

Objective: Determine the equilibrium solubility of the solid compound in selected solvents using the Saturation Shake-Flask (SSF) method, the "gold standard" for accuracy.

Phase 1: Materials & Preparation

-

Compound: 5-Fluoro-2-(pyrrolidin-3-yl)-1H-indole (Ensure >95% purity via HPLC).

-

Solvents: HPLC-grade DMSO, Methanol, PBS (pH 7.4), 0.1M HCl.

-

Equipment: Thermomixer, Centrifuge (15,000 rpm), HPLC-UV or LC-MS.

Phase 2: The Workflow

Note: This protocol is miniaturized to conserve compound.

-

Supersaturation: Weigh 2.0 mg of solid into a 1.5 mL microcentrifuge tube.

-

Solvent Addition: Add 100 µL of the target solvent.

-

Equilibration: Agitate at 25°C (or 37°C) for 24 hours at 750 rpm.

-

Why 24h? To ensure the breakdown of the crystal lattice and achieve thermodynamic equilibrium, not just kinetic dissolution.[2]

-

-

Phase Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved solid.

-

Critical Step: If the supernatant is cloudy, filter through a 0.22 µm PTFE filter.[2]

-

-

Quantification: Dilute the supernatant (e.g., 1:100 in Methanol) and analyze via HPLC-UV (254 nm). Calculate concentration against a standard curve.

Visualization: Solubility Decision Logic

The following diagram illustrates the decision process for solvent selection based on the compound's ionization state.

Caption: Decision logic for solvent selection based on the ionization state of the pyrrolidine nitrogen.[1][2]

Solubility Enhancement Strategies

If the intrinsic solubility is insufficient for your specific assay (e.g., biological screening requiring aqueous media), employ these modification strategies:

A. Salt Formation (In Situ)

The pyrrolidine nitrogen is a prime target for protonation.[2]

-

Protocol: Add 1.0 equivalent of HCl (from a 1M stock) to the free base suspended in water.

-

Result: Conversion to the hydrochloride salt typically increases aqueous solubility by >100-fold (often >10 mg/mL).[2]

B. Co-Solvent Systems

For intermediate polarity, avoid pure water.[1][2] Use a "biocompatible" mix:

-

Mechanism: DMSO solubilizes the indole core; PEG-400 stabilizes the hydrophobic regions, preventing precipitation upon dilution into water.[1][2]

C. Cyclodextrin Complexation

-

Agent: Hydroxypropyl-

-cyclodextrin (HP- -

Mechanism: The lipophilic indole moiety inserts into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior interacts with water.[2]

-

Protocol: Dissolve compound in 20% (w/v) HP-

-CD in water.

References

-

World Health Organization (WHO). (2019).[2] Annex 4: General guidance on equilibrium solubility experiments for the purposes of BCS-based classification of active pharmaceutical ingredients. WHO Technical Report Series, No. 1019.[1][2] Link

-

Avdeef, A. (2016).[2][3] Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET and DMPK, 4(2), 117-178.[1] Link

-

PubChem. (2025).[2] Compound Summary: 2-(pyrrolidin-3-yl)-1H-indole (CID 57039096).[1][5] National Center for Biotechnology Information.[1][2] Link[1]

-

Bergström, C. A., et al. (2019).[2][3] Accuracy of solubility measurements: A cross-laboratory study. Journal of Pharmaceutical Sciences.[2] Link

Sources

- 1. 5-FLUORO-2,3-DIHYDRO-(1H)-INDOLE synthesis - chemicalbook [chemicalbook.com]

- 2. d-nb.info [d-nb.info]

- 3. mdpi.com [mdpi.com]

- 4. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - 2-(pyrrolidin-3-yl)-1h-indole (C12H14N2) [pubchemlite.lcsb.uni.lu]

Buying guide for high-purity 5-Fluoro-2-(pyrrolidin-3-YL)-1H-indole

An In-Depth Technical Guide to Procuring High-Purity 5-Fluoro-2-(pyrrolidin-3-YL)-1H-indole for Advanced Research

Abstract

This guide provides drug development professionals, researchers, and scientists with a comprehensive framework for the procurement of high-purity 5-Fluoro-2-(pyrrolidin-3-YL)-1H-indole. The purity of this specialized heterocyclic building block is paramount for the integrity and reproducibility of preclinical and clinical research. This document moves beyond a simple supplier list, offering a methodological approach to vetting suppliers, interpreting analytical data, and implementing in-house quality verification. It details the significance of the compound's molecular structure, potential synthetic impurities, and the analytical techniques essential for their detection. By adhering to the principles outlined herein, researchers can mitigate risks associated with compound quality, ensuring the reliability of their experimental outcomes.

Introduction: The Imperative for Purity

5-Fluoro-2-(pyrrolidin-3-YL)-1H-indole is a fluorinated indole derivative of significant interest in medicinal chemistry. The indole scaffold is a privileged structure in drug discovery, and its derivatives are investigated for a range of therapeutic applications, including as kinase inhibitors and receptor ligands.[1][2] The introduction of a fluorine atom can modulate metabolic stability, binding affinity, and lipophilicity, making this a valuable building block for novel therapeutic agents.[3]

However, the scientific validity of any study utilizing this compound is fundamentally dependent on its purity. The presence of uncharacterized impurities—such as regioisomers, synthetic precursors, or residual solvents—can lead to erroneous biological data, confounding structure-activity relationship (SAR) studies and jeopardizing the significant investment of time and resources inherent in drug development. This guide establishes a robust protocol for ensuring the acquisition of verifiably high-purity material.

Chapter 1: Molecular Profile and Structural Considerations

A foundational understanding of the target molecule is the first step in a rigorous procurement process.

Chemical Structure:

Caption: Chemical structure of 5-Fluoro-2-(pyrrolidin-3-YL)-1H-indole.

Key Structural Features:

-

Indole Core: A planar, aromatic system capable of various intermolecular interactions.

-

Fluorine at C5: Influences electronic properties and serves as a useful probe for ¹⁹F NMR.[3]

-

Pyrrolidine Ring at C2: Introduces a chiral center (at C3 of the pyrrolidine ring) and a basic nitrogen atom, impacting solubility and potential for salt formation. The stereochemistry of this ring can be critical for biological activity.

Chapter 2: The Synthetic Landscape and Potential Impurities

Understanding the synthetic route is crucial for predicting potential impurities. A common approach to indole synthesis is the Leimgruber-Batcho reaction.[4] While specific routes for this exact molecule are proprietary, a generalized pathway helps anticipate common pitfalls.

Generalized Synthetic Pathway & Impurity Hotspots:

Caption: Generalized synthesis workflow and potential impurity introduction points.

Common Impurities to Scrutinize:

-

Regioisomers: Isomers with the fluorine atom at the 4, 6, or 7-position are common and can be difficult to separate.

-

Precursors: Unreacted starting materials or intermediates from the synthesis.[5]

-

Byproducts: Molecules formed from side reactions, such as dehalogenated or oxidized species.

-

Residual Solvents: Solvents used in the final crystallization step (e.g., ethyl acetate, heptane, toluene) can remain.[5]

Chapter 3: A Methodical Approach to Supplier Vetting

Selecting a reliable supplier is the most critical step. This process should be data-driven and systematic.

Supplier Vetting Workflow:

Caption: Decision workflow for systematic supplier vetting.

The Certificate of Analysis (CoA): A Critical Examination

A generic technical data sheet is insufficient. Always request a batch-specific Certificate of Analysis. This document is your primary tool for evaluating a supplier's quality control.

| Analytical Technique | What to Look For on the CoA | Rationale & Red Flags |

| HPLC (High-Performance Liquid Chromatography) | A clean chromatogram with a single major peak. Purity listed as >98% (ideally >99%) by peak area. | Multiple small peaks suggest impurities. A broad peak may indicate the presence of unresolved isomers. Lack of a chromatogram is a major red flag.[6] |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | Spectrum consistent with the proposed structure. Integration values should match the number of protons. Absence of peaks from common solvents (e.g., DCM, Acetone, Toluene). | Unassigned peaks, incorrect integration, or broad signals can indicate impurities. The presence of solvent peaks should be minimal and quantified. |

| MS (Mass Spectrometry) | A molecular ion peak corresponding to the exact mass of the compound (e.g., [M+H]⁺). | The presence of other significant mass peaks could indicate byproducts or impurities.[7] |

| ¹⁹F NMR (Fluorine Nuclear Magnetic Resonance) | A single, sharp signal. | The presence of multiple signals in the ¹⁹F NMR spectrum is a definitive indicator of isomeric impurities. |

Chapter 4: Essential In-House Quality Control Verification

Upon receipt of the compound, independent verification is a mandatory step for ensuring experimental integrity. "Trust, but verify" is the guiding principle.

Protocol 1: HPLC-MS Purity Confirmation

This is the most crucial verification step, confirming both purity and identity.

Objective: To verify the purity and confirm the molecular weight of the received 5-Fluoro-2-(pyrrolidin-3-YL)-1H-indole.

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute to a working concentration of ~10-50 µg/mL.

-

Chromatographic Conditions (Typical):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5-10% B, ramp to 95% B over 5-7 minutes, hold, and re-equilibrate.

-

Flow Rate: 0.3-0.5 mL/min.

-

Detection (UV): Monitor at 220 nm and 280 nm.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Scan Range: m/z 100-500.

-

-

Data Analysis:

-

Integrate the UV chromatogram to calculate the peak area percentage of the main component. This should align with the supplier's CoA (>98%).

-

Examine the mass spectrum for the expected [M+H]⁺ ion. Search for masses corresponding to predicted impurities (e.g., de-fluorinated product).

-

Protocol 2: ¹H NMR Identity Confirmation

Objective: To confirm the chemical structure is consistent with the reference spectrum.

Methodology:

-

Sample Preparation: Dissolve 2-5 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquisition: Acquire a standard proton NMR spectrum on a 400 MHz or higher spectrometer.

-

Data Analysis: Compare the acquired spectrum to the one provided by the supplier or to a predicted spectrum. Verify chemical shifts, splitting patterns, and integration of all signals. Pay close attention to the aromatic region for patterns consistent with 5-substitution and look for the absence of significant solvent peaks.

Chapter 5: Safe Handling and Storage

Proper handling and storage are essential to maintain the compound's purity and ensure laboratory safety.

-

Handling: Always handle the compound in a well-ventilated fume hood.[8] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[9] Avoid inhalation of dust or contact with skin and eyes.[10]

-

Storage: Store the compound in a tightly sealed container, protected from light and moisture.[11] For long-term stability, storage at -20°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Conclusion

The procurement of high-purity small molecules like 5-Fluoro-2-(pyrrolidin-3-YL)-1H-indole is a critical control point in the drug discovery and development pipeline. A reactive approach of dealing with poor-quality material after experiments have failed is inefficient and costly. By implementing a proactive, methodical, and data-driven purchasing strategy—encompassing rigorous supplier vetting, critical evaluation of analytical documentation, and routine in-house verification—research organizations can build a foundation of chemical integrity. This ensures that subsequent biological and clinical findings are both reproducible and reliable, ultimately accelerating the path to discovery.

References

- MilliporeSigma. (2025). SAFETY DATA SHEET.

- National Center for Biotechnology Information. (n.d.). 5-fluoro-3-(2-pyrrolidin-1-ylethyl)-7H-indole. PubChem.

- Thermo Fisher Scientific. (2011). SAFETY DATA SHEET - 5-Fluoroindole.

- Vibrant Pharma Inc. (n.d.). 5-Fluoro-3-[(pyrrolidin-1-yl)methyl]-1H-indole.

- Sigma-Aldrich. (n.d.). 5-Fluoro-2,3-dihydro-(1H)-indole.

- ChemicalBook. (n.d.). 5-FLUORO-2,3-DIHYDRO-(1H)-INDOLE synthesis.

- GoldBio. (n.d.). 5-Fluoroindole.

- Ossila. (n.d.). 5-Fluorooxindole.

- Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS.

- Fluorochem. (n.d.). 7-Fluoro-3-(pyrrolidin-3-yl)-1H-indole hydrochloride.

- Ossila. (n.d.). 5-Fluoroindole.

- U.S. Environmental Protection Agency. (n.d.). 5-Fluoro-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole Properties. CompTox Chemicals Dashboard.

- Lee, H., et al. (2021). Discovery of a Potent and Selective FLT3 Inhibitor... Journal of Medicinal Chemistry, 64(8).

- Google Patents. (2008). Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole.

- International Journal of Advanced Research. (2024). A streamlined and efficient one-pot synthesis of indoles via the Leimgruber-Batcho reaction.

- National Center for Biotechnology Information. (2023). 5-Fluoro-3-(1H-indol-3-ylmethyl). PMC.

- BenchChem. (2025). Comparison of Analytical Methods for Purity Assessment of 1-(Pyrrolidin-2-ylmethyl)piperidine.

- Sigma-Aldrich. (n.d.). Determination of pyrrolidinone in plasma by high-performance liquid chromatography.

- BenchChem. (n.d.). 3-(5-ethylpyrrolidin-2-yl)-1H-indole.

- Journal of Food Composition and Analysis. (2023). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods.

- Walji, A. M., et al. (n.d.). Discovery of 6-(fluoro-18F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([18F]-MK-6240). AWS.

- PubChemLite. (n.d.). 5-fluoro-3-(1-methylpyrrolidin-2-yl)-1h-indole.

- BLD Pharm. (n.d.). 5-Fluoro-1H-indole.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. ossila.com [ossila.com]

- 4. journalijar.com [journalijar.com]

- 5. US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. PubChemLite - 5-fluoro-3-(1-methylpyrrolidin-2-yl)-1h-indole (C13H15FN2) [pubchemlite.lcsb.uni.lu]

- 8. fishersci.com [fishersci.com]

- 9. lobachemie.com [lobachemie.com]

- 10. fluorochem.co.uk [fluorochem.co.uk]

- 11. goldbio.com [goldbio.com]

Methodological & Application

Application Note: Chemoselective Indole Nitrogen Substitution on 5-Fluoro-2-(pyrrolidin-3-yl)-1H-indole

Topic: Reaction conditions for indole nitrogen substitution on 5-Fluoro-2-(pyrrolidin-3-YL)-1H-indole Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists

Executive Summary & Strategic Analysis

The Challenge: The substrate 5-Fluoro-2-(pyrrolidin-3-yl)-1H-indole presents a classic chemoselectivity dilemma in heterocyclic functionalization. It contains two nucleophilic nitrogen centers:[1]

-

Indole N1 (N-H): Part of the aromatic system. High pKa (~16 in DMSO), poor nucleophile in neutral form, requires deprotonation to react efficiently.

-

Pyrrolidine Nitrogen (N-H): Secondary aliphatic amine. Moderate pKa (~11 for conjugate acid), good nucleophile in neutral form.

The Decision Matrix: Direct alkylation of this substrate without protecting groups is highly prone to failure or low yields. Under neutral or weakly basic conditions (e.g., K₂CO₃), the aliphatic pyrrolidine nitrogen is significantly more nucleophilic than the indole nitrogen, leading to preferential alkylation at the pyrrolidine. Conversely, while strong bases (e.g., NaH) can deprotonate the indole to form the highly nucleophilic indolyl anion, the free pyrrolidine amine remains a competitive nucleophile and can act as a proton shuttle or participate in bis-alkylation.

Recommended Strategy: To ensure structural integrity and high yield, this protocol prioritizes a Protection-Alkylation-Deprotection (PAD) strategy. By masking the pyrrolidine nitrogen with a tert-butyloxycarbonyl (Boc) group, we eliminate the competing nucleophile, allowing for aggressive base-mediated substitution on the indole core.

Mechanistic Profiling & pKa Landscape

Understanding the acidity and nucleophilicity of the reactive sites is critical for reaction design.

| Functional Group | Chemical Environment | Approx.[1][2][3][4][5][6][7][8][9][10] pKa (DMSO) | Reactivity Status (Neutral) | Reactivity Status (Anionic) |

| Indole N-H | Aromatic Heterocycle | ~16.0 - 17.0 | Poor Nucleophile | Excellent Nucleophile (Soft) |

| Pyrrolidine N-H | Cyclic Secondary Amine | ~35 (N-H bond)~11 (Conjugate Acid) | Good Nucleophile | N/A (Hard to deprotonate) |

-

Insight: The pKa difference dictates that we must use a base strong enough to deprotonate the Indole (pKa ~16) but not strong enough to deprotonate the Pyrrolidine (pKa >30). However, the neutral pyrrolidine remains a kinetic trap.

-

Solution: Selective protection of the pyrrolidine using Boc₂O exploits the kinetic nucleophilicity difference. The aliphatic amine reacts with Boc₂O much faster than the indole nitrogen under neutral/mildly basic conditions.

Detailed Experimental Protocols

Phase 1: Chemoselective Protection (The "Masking" Step)

Objective: Selectively protect the pyrrolidine nitrogen without affecting the indole nitrogen.

Reagents:

-

Substrate: 5-Fluoro-2-(pyrrolidin-3-yl)-1H-indole (1.0 eq)

-

Reagent: Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Base: Triethylamine (TEA) (1.5 eq) or NaHCO₃ (2.0 eq)

-

Solvent: Dichloromethane (DCM) or THF/Water (1:1)

Protocol:

-

Dissolution: Dissolve 1.0 eq of the indole substrate in DCM (0.1 M concentration).

-

Base Addition: Add 1.5 eq of Triethylamine. Cool the mixture to 0°C in an ice bath.

-

Boc Addition: Slowly add 1.1 eq of Boc₂O dissolved in a minimal amount of DCM dropwise over 15 minutes.

-

Critical Checkpoint: The indole nitrogen is non-nucleophilic toward Boc₂O without a catalyst (like DMAP) or strong base. This ensures selectivity for the pyrrolidine.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS for disappearance of starting material.

-

Workup: Quench with water. Extract with DCM. Wash organics with 0.5 M HCl (to remove TEA), then brine. Dry over Na₂SO₄ and concentrate.

-

Yield Expectation: >90%. The product is tert-butyl 3-(5-fluoro-1H-indol-2-yl)pyrrolidine-1-carboxylate .

Phase 2: Indole N-Alkylation (The "Substitution" Step)

Objective: Irreversible substitution of the indole nitrogen using the "Hard/Soft" anion principle.

Reagents:

-

Substrate: Boc-protected Intermediate (1.0 eq)

-

Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 – 1.5 eq)

-

Electrophile: Alkyl Halide (R-X) (1.2 eq)

-

Solvent: Anhydrous DMF or DMSO (0.1 M)

Protocol:

-

Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

-

Deprotonation: Dissolve the Boc-protected intermediate in anhydrous DMF. Cool to 0°C.[5]

-

Anion Formation: Add NaH (1.2 eq) portion-wise.

-

Observation: Gas evolution (H₂) will occur. The solution typically turns yellow/orange, indicating the formation of the indolyl anion.

-

Time: Stir at 0°C for 15 mins, then RT for 30 mins to ensure complete deprotonation.

-

-

Substitution: Cool back to 0°C. Add the Electrophile (R-X) dropwise.

-

Completion: Allow to warm to RT. Stir for 1–12 hours depending on the steric bulk of the electrophile.

-

Note: For unreactive electrophiles, heating to 60°C may be required, but ensure the Boc group remains stable (Boc is generally stable up to ~100°C in basic media).

-

-

Workup: Quench carefully with saturated NH₄Cl solution (exothermic!). Extract with EtOAc. Wash extensively with water and LiCl solution (to remove DMF).

-

Purification: Flash column chromatography (Hexane/EtOAc).

Phase 3: Global Deprotection (The "Release" Step)

Objective: Remove the Boc group to restore the pyrrolidine amine.

Reagents:

-

Acid: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

-

Solvent: DCM (for TFA) or Dioxane/MeOH (for HCl).

Protocol:

-

Dissolution: Dissolve the N-substituted intermediate in DCM (0.1 M).

-

Acidolysis: Add TFA (20% v/v final concentration).

-

Reaction: Stir at RT for 1–2 hours.

-

Workup: Concentrate in vacuo. The residue will be the TFA salt.

-

Free Base Formation: Redissolve in DCM, wash with saturated NaHCO₃, dry, and concentrate to yield the final N1-substituted 5-Fluoro-2-(pyrrolidin-3-yl)-1H-indole .

Visualization of Reaction Pathways

The following diagram illustrates the competing pathways and the logic behind the selected protocol.

Caption: Logical flow comparing the high-risk direct alkylation versus the high-fidelity protection strategy.

Troubleshooting & Optimization Table

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 2 | Incomplete deprotonation of Indole. | Ensure NaH is fresh. Increase deprotonation time at RT. Ensure solvent is strictly anhydrous. |

| C3-Alkylation Observed | "Soft" electrophile attacking C3. | Use "Harder" leaving groups (e.g., Tosylate vs Iodide). Ensure solvent is polar aprotic (DMF/DMSO) to separate ion pairs, favoring N-attack. |

| Boc Loss in Step 2 | Reaction temperature too high or base too strong for too long. | Keep reaction <60°C. Avoid large excess of NaH. |

| Pyrrolidine Alkylation (Step 1) | Indole reacting with Boc₂O. | Do NOT use DMAP. DMAP catalyzes Boc protection of indoles. Use only TEA or NaHCO₃. |

References

-

Indole Acidity & Reactivity

- Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Definitive text on indole pKa and nucleophilicity).

-

Bordwell pKa Table (DMSO). Available at: [Link] (Indole pKa ~21 in DMSO, often cited as 16-17 in older lit relative to water).

-

Selective N-Alkylation Protocols

- Kikugawa, Y., & Miyake, Y. (1992).

-

Application of NaH/DMF for Indole Alkylation:

-

Chemoselective Protection (Boc)

-

Greene, T. W., & Wuts, P. G. M.[11] Protective Groups in Organic Synthesis.[1][12][5][6] Wiley-Interscience. (Standard reference for amine protection selectivity).

-

Basel, Y., & Hassner, A. (2000). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited: Their reactions with amines and alcohols. The Journal of Organic Chemistry.[Link] (Explains why DMAP is needed for Indole-Boc, and why absence of DMAP protects only the aliphatic amine).

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. dentonchemistry.com [dentonchemistry.com]

- 3. imperial.ac.uk [imperial.ac.uk]

- 4. Indole - Wikipedia [en.wikipedia.org]

- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 6. bhu.ac.in [bhu.ac.in]

- 7. Pyrrole & Pyrrolidine - which is the better base ? [groups.google.com]

- 8. vibrantpharma.com [vibrantpharma.com]

- 9. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. quora.com [quora.com]

- 11. mdpi.org [mdpi.org]

- 12. jocpr.com [jocpr.com]

Validation & Comparative

Strategic Guide: Crystal Structure Analysis of 5-Fluoro-2-(pyrrolidin-3-yl)-1H-indole Salts

Topic: Crystal structure analysis of 5-Fluoro-2-(pyrrolidin-3-YL)-1H-indole salts Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The development of 5-Fluoro-2-(pyrrolidin-3-yl)-1H-indole presents a classic challenge in solid-state chemistry: stabilizing a molecule containing both a lipophilic, planar indole core and a flexible, basic pyrrolidine ring. While the free base of such scaffolds often exists as an amorphous oil or unstable solid due to the conformational flexibility of the pyrrolidine ring, salt formation is the primary strategy to lock the conformation and ensure bioavailability.

This guide provides a comparative technical analysis of the most viable salt forms for this scaffold, establishing a protocol for crystallographic characterization and property evaluation.

Part 1: Structural Logic & Salt Selection Strategy

The Chemical Scaffold Analysis

To select the correct counterion, we must first deconstruct the molecule's electrostatic profile:

-

Basic Center (Primary Interaction Site): The secondary amine on the pyrrolidine ring (

). This is the site of protonation. -

Weak Acid/H-Bond Donor: The Indole N-H (

). It does not participate in salt formation but is critical for crystal packing via hydrogen bonding. -

Lipophilic/Electronic Modifier: The 5-Fluoro substituent.[1][2][3][4] This atom enhances metabolic stability and introduces the potential for weak

interactions, which can dictate space group symmetry.

Comparative Salt Candidates

Based on the "Rule of Three" (difference in

| Salt Form | Anion Type | Theoretical Advantage | Potential Risk |

| Hydrochloride (HCl) | Inorganic / Small | High solubility; High crystallinity potential due to strong | Hygroscopicity: Small counterions often leave voids, leading to moisture uptake. |

| Hydrobromide (HBr) | Inorganic / Heavy | Heavy Atom Effect: Ideal for absolute structure determination (if chiral) via anomalous scattering. | Toxicity concerns in late-stage development; similar hygroscopicity to HCl. |

| Succinate (1:1) | Organic / Dicarboxylic | Network Formation: Can bridge two cation molecules, creating stable 2D sheets. | Lower solubility compared to HCl; potential for polymorphism. |

| Fumarate | Organic / Rigid | Rigidity: The trans-double bond restricts packing, often forcing high-melting, non-hygroscopic lattices. | May form hemi-salts (2:1 stoichiometry), complicating stoichiometry control. |

| L-Tartrate | Organic / Chiral | Resolution: If the pyrrolidine C3 is chiral, this salt is mandatory for diastereomeric resolution and enantiomeric purity. | Solvate formation is common (e.g., hydrates), requiring rigorous drying studies. |

Part 2: Experimental Protocol for Crystallization

Salt Synthesis Workflow

Do not rely on precipitation alone. Rapid precipitation often yields amorphous powder. For SC-XRD (Single Crystal X-Ray Diffraction), thermodynamic control is required.

Protocol:

-

Dissolution: Dissolve 50 mg of free base in minimal hot Ethanol/Methanol (1:1).

-

Acid Addition: Add 1.05 equivalents of the selected acid (dissolved in the same solvent).

-

Nucleation Control:

-

Method A (Vapor Diffusion): Place the inner vial (solution) into a larger jar containing diethyl ether or hexane. Seal tightly.

-

Method B (Slow Cooling): Heat to reflux, then wrap the vial in cotton wool to cool to RT over 12 hours.

-

Crystallographic Data Collection Standards

To ensure publication-quality data (E-E-A-T), follow these parameters:

-

Temperature: Collect at 100 K . This freezes the pyrrolidine ring puckering, reducing thermal ellipsoids and disorder.

-

Resolution: Aim for

or better. -

Friedel Pairs: If the C3 position is chiral, collect a full sphere of data to determine absolute configuration (Flack parameter).

Part 3: Visualization of the Salt Selection Workflow

The following diagram illustrates the decision logic for selecting and characterizing the optimal salt form.

Caption: Decision tree for salt screening, prioritizing stability and crystallinity based on counterion properties.

Part 4: Comparative Structural Analysis (What to Look For)

When analyzing the solved structure, focus on these three critical interactions. These define the "performance" of the salt.

The Charge-Assisted Hydrogen Bond

In all salts, the protonated pyrrolidine nitrogen (

-

Ideal Geometry:

distance of -

Comparison:

-

HCl Salts: Look for a chloride ion bridging the pyrrolidine

and the indole -

Succinate Salts: Look for the

ring motif where the carboxylate binds to the ammonium. This motif is robust and usually indicates high thermal stability.

-

Indole Stacking

The 5-Fluoroindole core is planar. In stable salts (like Fumarates), these cores stack parallel to each other.

-

Metric: Centroid-to-centroid distance of

. -

Significance: Strong stacking correlates with lower dissolution rates (sustained release potential) but higher physical stability.

The Fluorine Interaction ( )

The 5-Fluoro substituent is not sterically inert.

-

Analysis: Check for interactions between the Fluorine atom and adjacent aromatic protons (

). -

Validation: These weak interactions (distance

) often "lock" the rotation of the indole ring relative to the pyrrolidine, reducing polymorphism risk.

Part 5: Summary of Expected Performance

Based on structural analogs, the following table summarizes the expected performance profile for the 5-Fluoro-2-(pyrrolidin-3-yl)-1H-indole salts.

| Property | Free Base | HCl Salt | Fumarate Salt |

| Crystallinity | Poor (Waxy/Oil) | High (Needles) | High (Prisms/Blocks) |

| Melting Point | |||

| Hygroscopicity | Low | High (Deliquescent > 60% RH) | Low (Stable up to 90% RH) |

| Solubility (pH 1.2) | Moderate | High (> 50 mg/mL) | Moderate (10-30 mg/mL) |

| Development Verdict | Unsuitable | Good for Injectables | Preferred for Oral Solids |

Final Recommendation

For oral drug development , the Fumarate or Succinate salt is recommended as the primary candidate due to the balance of non-hygroscopicity and adequate solubility. The HCl salt should be reserved for early-stage toxicology or parenteral formulations where solubility is paramount.

References

-

General Salt Selection Principles

-

Indole-Pyrrolidine Crystal Engineering (Eletriptan Analog)

-

Example of 5-substituted indole salts: Crystal structure of Eletriptan Hydrobromide. Cambridge Structural Database (CSD).

-

-

Fluorine Interactions in Crystal Engineering

-

Thallapally, P. K., et al. (2007). Polymorphism of 5-Fluoroindole. Crystal Growth & Design. Link

-

-

Graph Set Analysis for Hydrogen Bonding

-

Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research. Link

-

Sources

- 1. vibrantpharma.com [vibrantpharma.com]

- 2. 5-FLUORO-2,3-DIHYDRO-(1H)-INDOLE synthesis - chemicalbook [chemicalbook.com]

- 3. ossila.com [ossila.com]

- 4. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation [mdpi.com]

- 6. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

Differentiation Guide: 5-Fluoro-2-(pyrrolidin-3-yl)-1H-indole vs. Structural Isomers

Abstract

This technical guide provides a rigorous analytical framework for distinguishing 5-Fluoro-2-(pyrrolidin-3-yl)-1H-indole (Target) from its critical structural isomers. As a scaffold in kinase inhibitors and serotonergic modulators, the precise regio-chemistry of the indole core and the attachment point of the pyrrolidine ring are pivotal for Structure-Activity Relationship (SAR) integrity. This guide details a multi-modal differentiation strategy utilizing NMR spectroscopy (1D & 2D) , HPLC separation , and Mass Spectrometry , designed for application scientists and medicinal chemists.

Structural Landscape & Isomeric Challenges

The differentiation challenge involves three distinct classes of isomers. A failure to identify these "imposters" can lead to erroneous biological data.

| Isomer Class | Description | Key Structural Difference | Analytical Challenge |

| Target Molecule | 5-Fluoro-2-(pyrrolidin-3-yl)-1H-indole | 5-F on Indole; C2 -attachment to Pyrrolidine-C3.[1] | N/A |

| Positional Isomer A | 5-Fluoro-3 -(pyrrolidin-3-yl)-1H-indole | Pyrrolidine attached at Indole C3 . | Most common synthetic byproduct; difficult to separate by MS. |

| Regioisomer B | 4/6 -Fluoro-2-(pyrrolidin-3-yl)-1H-indole | Fluorine at C4 or C6 . | Similar polarity; requires 19F NMR/HPLC to resolve. |

| Linkage Isomer C | 5-Fluoro-2-(pyrrolidin-2 -yl)-1H-indole | Indole attached at Pyrrolidine C2 . | Changes basicity and steric profile. |

Primary Differentiation Method: NMR Spectroscopy

NMR is the definitive method for structural validation. The following protocol leverages 1H , 19F , and 2D HMBC experiments to unambiguously assign the structure.

A. Distinguishing Indole C2 vs. C3 Substitution (The "Proton Test")

The most critical distinction is between the target (C2-substituted) and its C3-isomer.

-

Target (2-Substituted): Possesses a proton at C3 .

-

Signal: A sharp singlet or fine doublet in the shielded aromatic region (δ 6.2 – 6.6 ppm ). The C3 proton is electron-rich and significantly upfield relative to other aromatic protons.

-

-

Isomer (3-Substituted): Possesses a proton at C2 .

-

Signal: A sharp singlet/doublet in the deshielded region (δ 7.0 – 7.4 ppm ). The C2 proton is adjacent to the indole nitrogen, causing a downfield shift.

-

B. Verifying Fluorine Regiochemistry (19F & Splitting)

Use 19F NMR and 1H-1H coupling constants to confirm the 5-Fluoro position.

-

5-Fluoro Pattern:

-

19F NMR: Single peak (typically -120 to -125 ppm ).

-

1H NMR Splitting:

-

H4: Doublet of doublets (dd) due to coupling with F5 (

Hz) and meta-coupling with H6. -

H6: Doublet of triplets/doublets due to F5 and H7.

-

H7: Doublet of doublets (coupling with H6 and F5).

-

-

-

6-Fluoro Isomer: H7 appears as a large doublet (

) and H5 shows ortho-coupling. -

4-Fluoro Isomer: H3 (if present) or H5 shows strong coupling.

C. 2D-NMR Connectivity (HMBC)

Heteronuclear Multiple Bond Correlation (HMBC) provides the final proof of linkage.

-

Experiment: Optimize for long-range coupling (

Hz). -

Target (C2-Linkage):

-

Look for correlation between Pyrrolidine C3-H and Indole C2 (quaternary).

-

Indole C3-H (proton singlet) will correlate to Indole C3a (bridgehead) and Indole C2 .

-

-

Isomer (C3-Linkage):

-

Indole C2-H (proton singlet) will correlate to Indole C3 and Indole C7a .

-

Secondary Differentiation: HPLC Separation Protocol

While NMR confirms structure, HPLC is required to quantify isomeric purity (e.g., 98% 5-F vs 2% 6-F).

Recommended Method: Reverse Phase UPLC/HPLC [2]

-

Column: C18 High-Resolution (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus), 150 x 2.1 mm, 3.5 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid (or TFA for sharper peaks).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 60% B over 15 minutes.

-

Detection: UV at 280 nm (Indole absorption) and 220 nm.

Expected Elution Order (Hydrophobicity Based):

-

5-Fluoro-2-(pyrrolidin-3-yl)-1H-indole (Target)

-

5-Fluoro-3-(pyrrolidin-3-yl)-1H-indole (More retained due to lack of exposed C3-H polarity/H-bonding changes).

-

Regioisomers (4/6-F): Often elute very close to the target; shallow gradients (0.5% B/min) may be needed for baseline separation.

Visualization: Analytical Decision Tree

The following diagram outlines the logical workflow for validating the target molecule.

Caption: Analytical workflow for the structural validation of 5-Fluoro-2-(pyrrolidin-3-yl)-1H-indole.

Experimental Data Summary

| Parameter | Target: 2-(pyrrolidin-3-yl) | Isomer: 3-(pyrrolidin-3-yl) |

| Indole Proton (1H NMR) | δ 6.35 ppm (s, 1H) – C3 Proton | δ 7.15 ppm (s, 1H) – C2 Proton |

| HMBC Correlation | Pyrrolidine-H | Pyrrolidine-H |

| UV Absorbance ( | ||

| 19F Shift |

References

-

Vibrant Pharma Inc. (2024).[3] 5-Fluoro-3-[(pyrrolidin-1-yl)methyl]-1H-indole Product Data. Retrieved from

-

Sigma-Aldrich . (2024). 5-Fluoroindole: 1H and 19F NMR Spectral Data. Retrieved from

-

Morales-Ríos, M. S., et al. (1987).[4] 13C NMR spectroscopy of indole derivatives. Semantic Scholar. Retrieved from

-

BenchChem . (2025).[5][6] Distinguishing Fluorinated Isomers: A Comparative Guide to 19F NMR Chemical Shifts. Retrieved from

-

Longdom Publishing . (2024).[3] Separation and Quantification of Indole Isomers by HPLC. Retrieved from

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Fluoro-2-(pyrrolidin-3-YL)-1H-indole

Emergency Quick Reference (Tier 1 Priority)

| Event | Immediate Action |

| Skin Contact | Drench immediately. Flush with water for 15 minutes.[1] Remove contaminated clothing under the shower. The pyrrolidine moiety can be caustic; do not wait for pain signals. |

| Eye Contact | Irrigate immediately. Flush for 15 minutes lifting eyelids.[1] Do not use neutralization agents. Seek ophthalmologist evaluation immediately. |

| Inhalation | Evacuate. Move to fresh air.[1][2][3][4][5] If breathing is labored, administer oxygen (trained personnel only). Monitor for delayed pulmonary edema (fluorinated amine risk). |

| Spill (Solid) | Isolate. Do not dry sweep (aerosol risk). Cover with wet pad or use HEPA vacuum. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Contact Poison Control. |

Risk Assessment & Hazard Identification

Compound Identity: 5-Fluoro-2-(pyrrolidin-3-yl)-1H-indole Functional Analysis:

-

Indole Core: Implies potential biological activity (kinase inhibition, serotonin modulation). Treat as a Pharmacologically Active Substance (PAS) until proven otherwise.

-

Pyrrolidine Ring (Secondary Amine): Imparts basicity. Likely to cause Skin Corrosion/Irritation (Category 1B or 2) and Serious Eye Damage .

-

Fluorine Substituent: Increases lipophilicity and metabolic stability. Precautionary Principle: Assume enhanced skin permeation and prolonged biological half-life compared to non-fluorinated analogs.

GHS Classification (Derived from Structural Activity Relationship - SAR):

-

Danger: Causes severe skin burns and eye damage (due to basic amine).

-

Warning: Suspected of damaging fertility or the unborn child (common precautionary tag for novel bioactive indoles).

-

Warning: May cause respiratory irritation (STOT SE 3).[1][2][5][6][7]

Hazard Logic Diagram

Figure 1: Structural Hazard Analysis. The pyrrolidine ring drives local tissue damage risks, while the indole core drives systemic biological risks.

Personal Protective Equipment (PPE) Matrix

Philosophy: We utilize a "Barrier Redundancy" strategy. Relying on a single layer is insufficient for fluorinated intermediates with unknown toxicology.

| Protection Zone | Low Risk (Closed Vial Transport) | High Risk (Weighing, Synthesis, Workup) | Technical Rationale |

| Hand Protection | Single Nitrile (4 mil) | Double Gloving Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil) | Breakthrough Time: Fluorinated heterocycles can permeate thin nitrile. Double gloving provides a visual indicator of breach and extends breakthrough time by >4 hours [1]. |

| Eye/Face | Safety Glasses (ANSI Z87.1) | Chemical Splash Goggles + Face Shield | The basicity of the pyrrolidine nitrogen poses a high risk of corneal opacification. Glasses do not protect against aerosols or splashes from below. |

| Respiratory | Lab Ventilation (6-12 ACH) | Fume Hood (Face velocity: 80-100 fpm) | Engineering Control First: PPE is the last line of defense. If out of hood (e.g., balance cleaning), use N95 or P100 particulate respirator. |

| Body | Standard Lab Coat (Cotton/Poly) | Barrier Lab Coat (Tyvek or chemically resistant synthetic) | Standard cotton absorbs liquids, keeping the corrosive amine against the skin. Barrier coats shed splashes. |

Operational Protocol: Safe Handling Workflow

Phase A: Storage & Stability[2][4]

-

Atmosphere: Store under inert gas (Argon/Nitrogen). The secondary amine is sensitive to CO₂ (carbamate formation) and oxidation.

-

Segregation: Store away from volatile acids (HCl, Acetic Acid). Acid fumes will react with the amine to form crusty salts on the container, creating a contamination hazard.

-

Temp: -20°C is standard for fluorinated indoles to prevent defluorination or oxidative degradation over long periods.

Phase B: Weighing & Transfer (Critical Step)

-

Static Control: Dry powders of heterocyclic amines are prone to static charge. Use an antistatic gun or ionizer bar before spatulating.

-

Containment: Weigh inside the fume hood. If using a precision balance outside, use a powder containment enclosure (balance shield).

Phase C: Reaction & Synthesis[9][10][11]

-

Solvent Choice: When dissolving, add solvent slowly. Exotherms are possible if the solvent is acidic (e.g., halogenated solvents that have degraded to release HCl).

-

Quenching: If used as a reactant, quench reactions slowly. The basic nitrogen can form stable complexes with Lewis acids (e.g., AlCl₃, BF₃), which may release heat upon hydrolysis.

Workflow Diagram

Figure 2: Operational Workflow. Note the specific step for static neutralization, a common failure point that leads to powder dispersal.

Waste Management & Disposal

Crucial Rule: Do NOT mix with general organic waste if the general waste contains strong acids or oxidizers.

-

Primary Stream: Halogenated Organic Waste .

-

Reasoning: The fluorine atom requires high-temperature incineration (often >1100°C) to prevent the formation of toxic fluorinated byproducts.

-

-

Aqueous Waste: If an aqueous extraction is performed, the aqueous layer must be checked for pH.

-

Protocol: If pH > 9 (due to pyrrolidine), adjust to pH 7-8 with dilute sulfuric acid before disposal into the aqueous waste stream to prevent container degradation.

-

-

Contaminated Solids: Gloves, paper towels, and weigh boats must be bagged in clear polyethylene bags and labeled "Fluorinated/Toxic Solid Waste."

References

-

Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]

-

American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories.[8] ACS Committee on Chemical Safety. [Link]

-

National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: Indole Derivatives Safety Profile. Retrieved October 26, 2025. [Link]

-

Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards.[8][9][10][11] National Research Council. [Link]

Sources

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. lobachemie.com [lobachemie.com]

- 5. downloads.ossila.com [downloads.ossila.com]

- 6. 5-Fluoroindole | C8H6FN | CID 67861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 8. Laboratory Safety: Chemical Hygiene Plans - Expert Advice [newpig.com]

- 9. cdn.ymaws.com [cdn.ymaws.com]

- 10. osha.gov [osha.gov]

- 11. A Detailed Guide on OSHA Chemical Hygiene Plan [cloudsds.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.